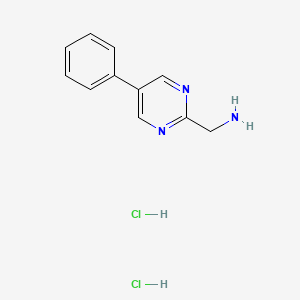![molecular formula C13H9ClN2 B2753347 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine CAS No. 77250-69-2](/img/structure/B2753347.png)
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
作用機序
Target of Action
Imidazo[1,5-a]pyridine derivatives have been found to interact with various receptors and enzymes, such as vascular endothelial growth factor receptor 2 (vegfr2) . The role of VEGFR2 is crucial in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been shown to interact with their targets through various mechanisms, such as phosphorylation .
Biochemical Pathways
For instance, they have been shown to affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
Imidazo[1,5-a]pyridine derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and antineoplastic effects .
生化学分析
Biochemical Properties
It is known that imidazo[1,5-a]pyridines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that imidazo[1,5-a]pyridine derivatives may have anticancer properties, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that imidazo[1,5-a]pyridines may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine involves the iodine-mediated one-pot synthesis. This method starts with 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing C-N and C-S bonds simultaneously . The reaction conditions are mild, and the starting materials are easily accessible.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods are scalable and can be optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are typical, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions include various functionalized imidazo[1,5-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
科学的研究の応用
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a probe in biological assays.
Medicine: Exhibits anti-inflammatory, anti-cancer, and anti-tuberculosis activities
Industry: Utilized in the development of optoelectronic devices and sensors.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in anti-tuberculosis agents.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of antineoplastic agents.
Uniqueness
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine stands out due to its unique chemical structure, which imparts specific biological activities not commonly found in other imidazo-pyridine derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDFXXDMJXVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2753266.png)
![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)

![2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2753276.png)


amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2753280.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)
![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2753283.png)

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)
![4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2753286.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)
